molecular formula C9H18N2 B8619876 N-Cyclohexyl-N-methylethanimidamide CAS No. 45953-40-0

N-Cyclohexyl-N-methylethanimidamide

Cat. No. B8619876
CAS RN: 45953-40-0
M. Wt: 154.25 g/mol
InChI Key: JUPYQVXSMQSJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011343

Procedure details

To a solution of methyl N-methylacetimidate (8.7 g, 0.1m) in toluene (90 ml.) was added cyclohexylamine (10.5 g, 0.105m). After 72 hours at room temperature and 32 hours heating at 60°-70° C the solvent was removed by evaporation to yield an oil which crystallised on cooling. Chromatography on alumina using ether as eluent afforded N-cyclohexyl-N1 -methylacetamidine as a colourless solid (11 g), or m.p. 108.5° - 109.5° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]=[C:3](OC)[CH3:4].[CH:7]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:14]1(C)C=CC=CC=1>>[CH:7]1([N:13]([CH3:14])[C:3](=[NH:2])[CH3:4])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
CN=C(C)OC
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
90 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
32 hours heating at 60°-70° C the solvent
Duration
32 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(CCCCC1)N(C(C)=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.